2-(ethylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
Description
Properties
IUPAC Name |
2-ethylsulfanyl-5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3S/c1-2-28-17-22-11-16(12-4-3-5-14(10-12)24(25)26)23(17)13-6-8-15(9-7-13)27-18(19,20)21/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHVXEPHLROLAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Core: The imidazole ring can be synthesized via a condensation reaction between an aldehyde, an amine, and a source of ammonia or an ammonium salt under acidic or basic conditions.
Introduction of Substituents: The ethylthio group can be introduced through a nucleophilic substitution reaction using an appropriate thiol reagent. The nitrophenyl and trifluoromethoxyphenyl groups are typically introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes might be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile or electrophile used.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. For instance, a study indicated that derivatives of imidazole, including this compound, exhibited superior activity compared to traditional chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX) .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the imidazole scaffold can significantly influence biological activity. For example:
- The presence of electron-withdrawing groups enhances the compound's potency against cancer cells.
- Variations in substituents on the phenyl rings were found to affect both the selectivity index and overall efficacy against different tumor types .
Other Pharmacological Applications
In addition to its antitumor properties, 2-(ethylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole may have potential applications in other therapeutic areas:
- Antimicrobial Activity : Imidazole derivatives are known for their antimicrobial properties, which could extend to this compound.
- Inflammation Modulation : Some imidazole derivatives have shown promise in modulating inflammatory responses, suggesting potential applications in treating inflammatory diseases.
Case Studies
-
Antiproliferative Studies :
- A series of experiments were conducted using various cancer cell lines (e.g., HeLa and A549). The compound demonstrated a selective index indicating its preferential toxicity towards cancer cells over normal cells .
- In vitro testing revealed that at concentrations as low as 3.24 µM, the compound induced significant apoptosis rates compared to standard chemotherapeutics .
- Comparative Analysis with Other Compounds :
Mechanism of Action
The mechanism of action of 2-(ethylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitrophenyl and trifluoromethoxyphenyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations at Position 2
Analysis :
- The ethylthio group in the target compound balances lipophilicity and steric demands compared to the polar thiol group in and the bulky benzylsulfanyl group in .
- Thiol derivatives may exhibit stronger binding to metal ions or cysteine residues in proteins, whereas ethylthio offers better metabolic stability .
Substituent Variations at Position 5
Analysis :
- The 3-nitrophenyl group in the target compound enhances electrophilicity, making it more reactive in nucleophilic substitution or redox reactions compared to halogenated analogs .
- Bromophenyl derivatives (e.g., ) may exhibit stronger halogen bonding but lack the nitro group’s electron-withdrawing effects.
Substituent Variations at Position 1
Analysis :
- The 4-(trifluoromethoxy)phenyl group in the target compound offers a balance of electronic effects and steric bulk compared to the 3-(trifluoromethyl)phenyl group in , which is more electron-withdrawing but less sterically demanding.
- Methyl substituents (e.g., ) simplify synthesis but lack the stability and electronic modulation provided by trifluoromethoxy.
Biological Activity
The compound 2-(ethylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a novel imidazole derivative that has garnered attention for its potential biological activities, particularly in cancer therapy. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available imidazole derivatives. The introduction of the ethylthio group and the trifluoromethoxy moiety is crucial for enhancing the compound's biological activity. The synthetic route often employs nucleophilic substitution reactions and various coupling strategies to achieve the desired structure.
Anticancer Properties
Research indicates that imidazole derivatives, including the target compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 3.24 µM against HeLa cells, indicating strong potential for inducing apoptosis in cancer cells .
Table 1: Antiproliferative Activity of Imidazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4f | HeLa | 3.24 | Induction of apoptosis via Bax/Bcl-2 modulation |
| 5-FU | HeLa | 74.69 | Standard chemotherapy agent |
| MTX | HeLa | 42.88 | Standard chemotherapy agent |
The mechanism of action for these compounds often involves the modulation of apoptotic pathways. For example, treatment with compound 4f resulted in increased expression of pro-apoptotic proteins like Bax and decreased expression of anti-apoptotic proteins such as Bcl-2 .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the imidazole core significantly influence biological activity. The presence of electron-withdrawing groups (like nitro and trifluoromethoxy) enhances potency, while bulky substitutions can reduce activity . The optimal configuration appears to involve a balance between hydrophobic interactions and electronic effects.
Table 2: SAR Insights for Imidazole Derivatives
| Position | Substituent | Effect on Activity |
|---|---|---|
| 3 | Nitro | Increases potency |
| 4 | Trifluoromethoxy | Increases potency |
| 5 | Ethylthio | Modulates solubility |
Case Studies
Several studies have evaluated the efficacy of imidazole derivatives in vivo and in vitro:
- In Vitro Studies : A study showed that a closely related imidazole derivative exhibited significant cytotoxicity against breast cancer cells, leading to cell cycle arrest and apoptosis induction .
- In Vivo Studies : Animal models treated with imidazole derivatives demonstrated reduced tumor growth rates compared to controls, supporting their potential use as therapeutic agents in oncology.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis of imidazole derivatives typically involves multi-step reactions, such as cyclocondensation of aldehydes with amines or thioureas under acidic or basic conditions. For example, analogous compounds (e.g., 5-nitroimidazoles) are synthesized via nucleophilic substitution or cyclization reactions using precursors like 3-nitrobenzaldehyde and ethylthio-containing reagents . Optimization may include:
- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) enable regioselective C–H bond functionalization for aryl substitutions .
- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for nitro-group incorporation .
- Temperature control : Reactions at 80–100°C improve yield while avoiding decomposition of thermally sensitive groups like trifluoromethoxy . Purity is confirmed via TLC and column chromatography, with yields ranging from 60–85% for similar structures .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., δ 8.1–8.3 ppm for nitroaryl protons; δ 120–125 ppm for trifluoromethoxy carbons) .
- IR spectroscopy : Peaks at ~1520 cm⁻¹ (C=N stretch) and ~1350 cm⁻¹ (NO₂ symmetric stretch) confirm imidazole and nitro groups .
- Elemental analysis : Discrepancies >0.3% between calculated and observed C/H/N values indicate impurities .
- Melting point consistency : Sharp melting ranges (e.g., 146–148°C for analogous compounds) suggest high crystallinity .
Advanced Questions
Q. How do electronic effects of substituents (e.g., 3-nitrophenyl, trifluoromethoxy) influence biological activity?
- 3-Nitrophenyl : The electron-withdrawing nitro group enhances electrophilicity, potentially improving binding to enzymatic active sites (e.g., nitroreductases) .
- Trifluoromethoxy : Its strong electron-withdrawing and lipophilic properties increase membrane permeability and metabolic stability . Computational studies (e.g., DFT calculations) can quantify substituent effects on charge distribution and HOMO-LUMO gaps . Docking simulations (as in ) reveal steric and electronic complementarity with targets like COX-1/2, where nitro groups form hydrogen bonds with Arg120 .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., MIC values for antimicrobial activity using CLSI guidelines) .
- Cellular models : Compare results across primary cells vs. immortalized lines to assess target specificity .
- Dose-response curves : EC₅₀/IC₅₀ values should be validated with multiple replicates and positive controls (e.g., cisplatin for cytotoxicity) . Meta-analyses of structural analogs (e.g., fluorophenyl-imidazoles ) can identify trends obscured by outlier studies.
Q. How can molecular docking studies predict binding modes to therapeutic targets?
- Target selection : Prioritize enzymes with known imidazole interactions (e.g., α-glucosidase, COX-2) .
- Docking software : Use AutoDock Vina or Schrödinger Suite with force fields optimized for nitro and sulfur groups .
- Validation : Compare predicted poses with crystallographic data (e.g., PDB IDs 1CX2 for COX-2) . For example, the ethylthio group may occupy hydrophobic pockets, while the nitrophenyl moiety interacts with catalytic residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
